molecular formula C12H13NO3 B14255316 2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 404871-72-3

2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14255316
CAS No.: 404871-72-3
M. Wt: 219.24 g/mol
InChI Key: IIOUXNJODDMKRO-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an ethoxymethylidene group attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The benzoxazinone ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted benzoxazinone compounds.

Scientific Research Applications

2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate: A similar compound with a trifluoromethyl group instead of a benzoxazinone core.

    2-(1-Alkynyl)-2-alkene-1-ones: Compounds with similar structural motifs but different functional groups.

Uniqueness

2-(Ethoxymethylidene)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

404871-72-3

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(ethoxymethylidene)-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H13NO3/c1-3-15-8-11-12(14)13(2)9-6-4-5-7-10(9)16-11/h4-8H,3H2,1-2H3

InChI Key

IIOUXNJODDMKRO-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)N(C2=CC=CC=C2O1)C

Origin of Product

United States

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